molecular formula C6H8N2O3S B12996001 6-Amino-2-methylpyridine-3-sulfonic acid

6-Amino-2-methylpyridine-3-sulfonic acid

Cat. No.: B12996001
M. Wt: 188.21 g/mol
InChI Key: BXPHCPUGMREUCU-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyridine-3-sulfonic acid is a heterocyclic organic compound with the molecular formula C6H8N2O3S This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a sulfonic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methylpyridine-3-sulfonic acid typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids . Another method involves the direct sulfonation of pyridines under harsh conditions using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chlorides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl chlorides.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-2-methylpyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic reactions, modifying the activity of enzymes and receptors. The compound’s effects are mediated through its ability to interact with proteins, nucleic acids, and other biomolecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Similar structure but lacks the sulfonic acid group.

    3-Amino-2-methylpyridine: Similar structure but with different positions of the amino and methyl groups.

    2-Methylpyridine-3-sulfonic acid: Similar structure but lacks the amino group.

Uniqueness

6-Amino-2-methylpyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

6-amino-2-methylpyridine-3-sulfonic acid

InChI

InChI=1S/C6H8N2O3S/c1-4-5(12(9,10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8)(H,9,10,11)

InChI Key

BXPHCPUGMREUCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)S(=O)(=O)O

Origin of Product

United States

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